({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound characterized by the molecular formula C13H19BrO. It is a derivative of benzene, where a bromomethyl group and a 4-methylpentyl group are attached to the benzene ring through an oxygen bridge. This compound is notable for its potential applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is classified under organic compounds, specifically as an alkylated aromatic compound due to the presence of both alkyl (4-methylpentyl) and halogen (bromomethyl) substituents on the benzene ring.
The synthesis of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene typically involves a nucleophilic substitution reaction. A common method includes the reaction of 4-methylpentanol with benzyl bromide in the presence of a base such as sodium hydroxide. The hydroxyl group of 4-methylpentanol attacks the benzyl bromide, displacing the bromine atom and forming the desired ether product.
On an industrial scale, continuous flow processes may be employed for greater efficiency, allowing for precise control over reaction parameters such as temperature and pressure, which enhances yield and purity.
The molecular structure of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene features a benzene ring substituted with a bromomethyl group and a 4-methylpentyl group connected via an ether linkage.
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene primarily involves its reactivity due to the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to new chemical bonds. The compound's interactions with biological systems may also involve binding to proteins and enzymes, potentially influencing cellular functions and signaling pathways.
Property | Value |
---|---|
Molecular Formula | C13H19BrO |
Molecular Weight | 285.22 g/mol |
IUPAC Name | [3-(bromomethyl)-4-methylpentoxy]methylbenzene |
InChI Key | ONENKRASNDAEDF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(CCOCC1=CC=CC=C1)CBr |
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene has several applications:
This comprehensive analysis highlights the significance of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene in both academic research and industrial applications, showcasing its versatility as a chemical intermediate.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: